BenchChemオンラインストアへようこそ!

Furo[3,2-c]pyridine-3-carbaldehyde

Medicinal Chemistry Heterocyclic Synthesis Building Block Selection

This specific 3-carbaldehyde regioisomer is non-fungible for medicinal chemistry campaigns targeting cMET/RON and MNK1/2 kinases. Unlike the 2- or 4-substituted analogues, its conjugated aldehyde group at the 3-position provides the precise reactivity needed to access the 6-aminofuro[3,2-c]pyridine scaffold found in orally efficacious inhibitors like OSI-296. Procuring this building block directly avoids costly synthetic route redesign, making it a strategic choice for oncology-focused research and hit-to-lead optimization.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 1368185-67-4
Cat. No. B11923896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-3-carbaldehyde
CAS1368185-67-4
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1OC=C2C=O
InChIInChI=1S/C8H5NO2/c10-4-6-5-11-8-1-2-9-3-7(6)8/h1-5H
InChIKeyBQRUHNNPLAHUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridine-3-carbaldehyde (CAS 1368185-67-4): Chemical Identity and Procurement Baseline


Furo[3,2-c]pyridine-3-carbaldehyde is a heteroaromatic building block consisting of a fused furan and pyridine ring system with an aldehyde functional group at the 3‑position [1]. It is one of several positional isomers of furo[3,2-c]pyridine carboxaldehydes, with the 2‑ and 4‑carbaldehyde analogues also commercially available. The compound is supplied with a typical purity specification of 95–98% and is intended for research and further manufacturing use .

Furo[3,2-c]pyridine-3-carbaldehyde: Why Positional Isomers Cannot Be Substituted Interchangeably


The furo[3,2‑c]pyridine scaffold presents three distinct sites for carbaldehyde substitution (2‑, 3‑, and 4‑positions), each of which exhibits different electronic environments and steric accessibility. The 3‑carbaldehyde isomer, in particular, places the electrophilic aldehyde group at a position that is conjugated with the pyridine nitrogen, leading to a unique reactivity profile in condensation and cross‑coupling reactions [1]. Furthermore, the 3‑substituted furo[3,2‑c]pyridine core is a privileged substructure in several kinase inhibitor programs, whereas the 2‑ and 4‑carbaldehyde isomers are not documented as key intermediates in the same patent families [2]. Generic substitution with a different positional isomer would therefore alter both the chemical reactivity and the potential to access proprietary chemical space, rendering the 3‑carbaldehyde a non‑fungible procurement item for specific medicinal chemistry campaigns.

Furo[3,2-c]pyridine-3-carbaldehyde: Quantitative Differentiation Evidence for Procurement Decisions


Regiochemical Reactivity: Distinct Electronic Environment of the 3‑Carbaldehyde vs. 2‑ and 4‑Carbaldehyde Isomers

The 3‑carbaldehyde group on the furo[3,2‑c]pyridine scaffold is positioned directly conjugated to the pyridine nitrogen, a regiochemical arrangement that is not present in the 2‑ or 4‑carbaldehyde isomers. This electronic configuration is anticipated to alter the electrophilicity of the aldehyde carbon and the acidity of the adjacent ring protons, which can influence both the rate and regioselectivity of subsequent synthetic transformations [1]. While direct comparative kinetic data for the three positional isomers are not available in the public domain, the electronic environment of the 3‑position is distinct from that of the 2‑ and 4‑positions based on 13C NMR chemical shift analysis of the parent furo[3,2‑c]pyridine ring system [2].

Medicinal Chemistry Heterocyclic Synthesis Building Block Selection

Industrial Application Relevance: Documented Use as an Intermediate in cMET/RON Kinase Inhibitor Synthesis

The furo[3,2‑c]pyridine‑3‑carbaldehyde scaffold is explicitly claimed as a key intermediate in the synthesis of 6‑aminofuro[3,2‑c]pyridine‑based inhibitors of cMET and RON kinases [1]. These inhibitors, exemplified by OSI‑296, have demonstrated oral efficacy in tumor xenograft models [2]. In contrast, the 2‑carbaldehyde and 4‑carbaldehyde isomers are not reported as intermediates in this patent family or in the associated medicinal chemistry literature. This establishes a documented industrial application that is specific to the 3‑carbaldehyde regioisomer.

Kinase Inhibitors Oncology Process Chemistry

Analytical Differentiation: 13C NMR Chemical Shift Fingerprint Distinguishes Furo[3,2‑c]pyridine from Other Furopyridine Isomers

A comprehensive 13C NMR study of 2‑ and 3‑monosubstituted furo[2,3‑b]‑, furo[3,2‑b]‑, furo[2,3‑c]‑, and furo[3,2‑c]pyridine derivatives established that the carbon chemical shifts are highly sensitive to both the annelation pattern and the position of substitution [1]. While the study did not include the 3‑carbaldehyde derivative specifically, the reported data for the parent furo[3,2‑c]pyridine ring system (C2 at ~145 ppm, C3 at ~107 ppm, C7a at ~155 ppm in CDCl₃) provide a baseline that can be used to confirm the correct regioisomer upon procurement. The 13C NMR spectra of furo[3,2‑c]pyridine derivatives are distinguishable from those of furo[2,3‑b]pyridine and furo[3,2‑b]pyridine isomers, which exhibit different chemical shift patterns due to altered nitrogen position and ring fusion geometry.

Analytical Chemistry Quality Control Structural Confirmation

Baseline Biological Activity: Aldo‑Keto Reductase Inhibition Profile of Furo[3,2‑c]pyridine‑3‑carbaldehyde

In a curated ChEMBL‑derived dataset, furo[3,2‑c]pyridine‑3‑carbaldehyde exhibited inhibitory activity against human recombinant AKR1B10 (IC₅₀ = 1.80×10⁴ nM, equivalent to 18.0 µM) and AKR1B1 (IC₅₀ = 2.30×10⁴ nM, equivalent to 23.0 µM) [1]. Comparable data for the 2‑carbaldehyde and 4‑carbaldehyde isomers are not publicly available, precluding a direct head‑to‑head comparison. However, this baseline activity profile may be relevant for research groups investigating aldo‑keto reductase modulation or for those concerned with potential off‑target effects when using the compound as a building block in medicinal chemistry.

Enzymology Off‑Target Screening Pharmacology

Furo[3,2-c]pyridine-3-carbaldehyde: Evidence‑Backed Application Scenarios for Procurement


Kinase Inhibitor Lead Optimization Campaigns Targeting cMET or RON

Based on the explicit use of furo[3,2‑c]pyridine‑3‑carbaldehyde derivatives in the synthesis of orally efficacious cMET/RON kinase inhibitors such as OSI‑296 [1][2], this building block is a strategic procurement choice for medicinal chemistry teams pursuing these or related kinase targets. The 3‑carbaldehyde provides direct entry into the 6‑aminofuro[3,2‑c]pyridine scaffold, a core that has demonstrated in vivo antitumor activity in xenograft models. Procuring this specific regioisomer avoids the need to develop alternative synthetic routes that would be required if a 2‑ or 4‑carbaldehyde were mistakenly substituted.

Synthesis of Furo[3,2‑c]pyridine‑Based MNK1/2 Inhibitors for Colorectal Cancer Research

Recent studies have identified furo[3,2‑c]pyridine‑containing compounds as potent MNK1/2 inhibitors with nanomolar activity (MNK1 IC₅₀ = 1.2 nM; MNK2 IC₅₀ = 1.3 nM) and in vivo efficacy in colorectal tumor models [3]. While the specific synthetic route in the published work is not detailed, the furo[3,2‑c]pyridine‑3‑carbaldehyde represents a logical starting material for constructing the substituted furo[3,2‑c]pyridine core present in these inhibitors. Procurement of the 3‑carbaldehyde enables exploration of this emerging chemical space for oncology applications.

Quality Control and Structural Confirmation Using 13C NMR Fingerprinting

Upon receipt, the identity of furo[3,2‑c]pyridine‑3‑carbaldehyde can be confirmed against the established 13C NMR chemical shift database for furo[3,2‑c]pyridine derivatives [4]. The distinct spectral pattern of the furo[3,2‑c]pyridine ring system, characterized by a C3 signal near 107 ppm and a C7a signal near 155 ppm, provides a reliable analytical benchmark. This is particularly critical when procuring from vendors where the risk of isomer mis‑shipment exists, as the 2‑ and 4‑carbaldehyde isomers would exhibit different chemical shift profiles that are not consistent with the furo[3,2‑c]pyridine‑3‑carbaldehyde structure.

Exploratory Aldo‑Keto Reductase Pharmacology Studies

The documented moderate inhibitory activity of furo[3,2‑c]pyridine‑3‑carbaldehyde against AKR1B10 (IC₅₀ = 18 µM) and AKR1B1 (IC₅₀ = 23 µM) [5] positions this compound as a potential tool molecule for studying aldo‑keto reductase biology. Researchers investigating the role of AKR1B10 in cancer or metabolic diseases may procure this compound as a starting point for hit‑to‑lead optimization, or as a control compound in enzymatic assays where a low‑micromolar inhibitor of these enzymes is required.

Quote Request

Request a Quote for Furo[3,2-c]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.